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Feature SuU4984 SuU5402
Primary FGFR1 [1] FGFR1 [2]
Target
ICso for 10-20 pM [1] 10-20 uM [2]
FGFR1
Mechanism ATP-competitive tyrosine kinase inhibitor [1] Cell-permeable, reversible, ATP-
competitive inhibitor [2]
Selectivity Also inhibits PDGFR and the Insulin Receptor More selective; weak inhibitor of
Profile [1]. PDGFR and does not inhibit the
Insulin Receptor or EGFR [2].
Cellular Inhibits aFGF-induced FGFR1 Inhibits aFGF-induced tyrosine
Effects autophosphorylation (ICso 20-40 uM); reduces phosphorylation of ERK1/ERK2
tyrosine phosphorylation of KIT receptor; cytotoxic  (ICso 10-20 pM) [2].
to certain cell lines [1].
Solubility 50 mg/mL in DMSO (149.98 mM) [1] 25 mg/mL in DMSO [2]
Molecular 333.38 g/mol [1] Information not specified in search
Weight results
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Feature SU4984 SU5402
CAS 186610-89-9 [1] 215543-92-3 [2]
Number

Experimental Data & Research Applications

The effects of these inhibitors have been observed in various experimental models, which can guide your

protocol development.

¢ In Vitro Kinase Assays: The foundational ICso values (10-20 pM) for both compounds against
FGFR1 were established in the presence of 1 mM ATP [2] [1].

¢ Cell-Based Assays:

o SU4984: In NIH/3T3 cells, SU4984 inhibited autophosphorylation of FGFR1 induced by acidic
FGF (aFGF) with an ICso of 20-40 pM [1].

o SU5402: This inhibitor demonstrated functional activity in more complex models. In studies on
non-small cell lung cancer (NSCLC), SU5402 significantly reduced growth, survival, and
migratory potential of cancer cell lines [3]. Similar growth-inhibitory effects were confirmed in
models of urothelial carcinoma, where its efficacy was linked to FGFR expression levels in the
cancer cells [4].

o Selectivity Considerations: The difference in selectivity is a key differentiator. SU4984's activity
against PDGFR and the Insulin Receptor means that observed phenotypic effects in experiments
could be due to inhibition of multiple targets [1]. SU5402's cleaner profile makes it a better choice for
attributing effects specifically to FGFR inhibition [2].

Guidance for Experimental Design

Based on the literature, here are some points to consider for your experimental planning:

e Choice of Inhibitor: SU5402 is generally preferable for experiments where specific FGFR
inhibition is critical, due to its better selectivity profile. SU4984 may be suitable for initial, broader
screens or in studies where concurrent inhibition of PDGFR is acceptable or intended.

e Dosing Strategy: Consistently, micromolar-range concentrations are required for cellular efficacy.
Itis crucial to perform dose-response experiments to determine the optimal concentration for your
specific cell type and assay.

¢ Mechanism Confirmation: Include a FGF ligand stimulation step in your protocols. Pre-treating cells
with the inhibitor before adding FGF allows you to convincingly demonstrate the blockade of ligand-
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dependent receptor activation and downstream signaling (e.g., phosphorylation of ERK1/2) [2] [3].

Basic Experimental Protocol for FGFR Inhibition

The diagram below outlines a general workflow for assessing FGFR inhibitor activity in a cell-based setting,

integrating key steps from the research.
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This protocol is a foundational framework. You will need to optimize critical steps like inhibitor
concentration, treatment duration, and the choice of FGF ligand based on your specific cell system and

research objectives.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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